molecular formula C12H14O4 B7458362 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid

5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B7458362
M. Wt: 222.24 g/mol
InChI Key: KXCSKBHPZZVXJN-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound belonging to the indene family Indene derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indene derivatives are known to inhibit acetylcholine esterase, which is beneficial in treating Alzheimer’s disease . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its methoxy groups and carboxylic acid functionality make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-10-5-7-3-9(12(13)14)4-8(7)6-11(10)16-2/h5-6,9H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCSKBHPZZVXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CC2=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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